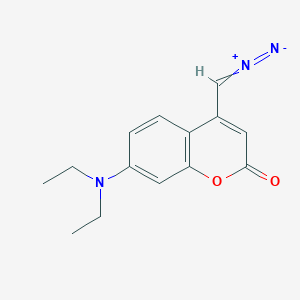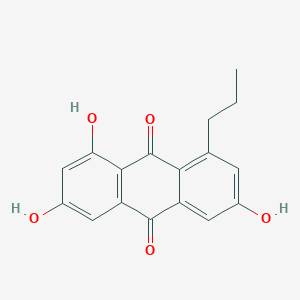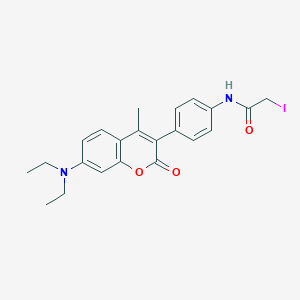
3,3'-二丙基氧杂咔啉碘化物
描述
3,3’-Dipropyloxacarbocyanine iodide: is a cyanine dye known for its fluorescent properties. It is commonly used in biological and chemical research for staining cell membranes and other lipid-soluble structures. The compound has the molecular formula C23H25IN2O2 and a molecular weight of 488.36 g/mol .
科学研究应用
Chemistry: In chemistry, 3,3’-Dipropyloxacarbocyanine iodide is used as a fluorescent probe to study the properties of various chemical environments. Its fluorescence properties make it useful for detecting changes in polarity and viscosity .
Biology: In biological research, this compound is used to stain cell membranes, allowing researchers to visualize cell structures under a fluorescence microscope. It is particularly useful in studies involving cell viability and membrane potential .
Medicine: In medical research, 3,3’-Dipropyloxacarbocyanine iodide is used to study the behavior of cells under different conditions, such as during apoptosis or necrosis. It helps in understanding the mechanisms of various diseases and the effects of potential treatments .
Industry: In industrial applications, this compound is used in the development of fluorescent dyes and markers for various purposes, including quality control and product testing .
作用机制
Target of Action
3,3’-Dipropyloxacarbocyanine iodide, also known as DiOC3(3), is a green fluorescent lipophilic dye . Its primary target is the cell membrane . The dye has cell membrane permeability and can be used to stain cell membranes and other lipid-soluble biological structures .
Mode of Action
The compound interacts with its targets by binding to lipid components of the cell membrane . This interaction results in the staining of the cell membrane, making it visible under fluorescence microscopy .
Biochemical Pathways
It is known that the compound is used in studies involvingtransmembrane potentials , suggesting it may influence ion transport pathways across the cell membrane.
Pharmacokinetics
Given its lipophilic nature and cell membrane permeability, it can be inferred that the compound is likely to be absorbed and distributed within the lipid components of cells .
Result of Action
The primary result of the action of 3,3’-Dipropyloxacarbocyanine iodide is the fluorescent staining of cell membranes and other lipid-soluble biological structures . This allows for the visualization of these structures under fluorescence microscopy .
生化分析
Biochemical Properties
3,3’-Dipropyloxacarbocyanine iodide interacts with various biomolecules within the cell. It is known to be effluxed to a marked degree relative to the DiOC5-7 in the KB85 cells . This suggests that it interacts with cellular transport proteins, particularly those involved in the efflux of substances from the cell .
Cellular Effects
The primary cellular effect of 3,3’-Dipropyloxacarbocyanine iodide is its ability to stain cell membranes and other lipid-soluble biological structures . This makes it a valuable tool for visualizing these structures under a microscope .
Molecular Mechanism
The molecular mechanism of 3,3’-Dipropyloxacarbocyanine iodide primarily involves its interaction with lipid structures within the cell. As a lipophilic dye, it integrates into lipid-rich structures such as the cell membrane . This integration allows it to provide a fluorescent signal that can be detected using specific wavelengths of light .
Temporal Effects in Laboratory Settings
The temporal effects of 3,3’-Dipropyloxacarbocyanine iodide in laboratory settings are largely dependent on the specific experimental conditions. It is known that the dye is effluxed to a marked degree relative to the DiOC5-7 in the KB85 cells , suggesting that its effects may decrease over time due to this efflux process .
Transport and Distribution
3,3’-Dipropyloxacarbocyanine iodide is known to be transported across the cell membrane . Once inside the cell, it integrates into lipid-rich structures, allowing it to be distributed wherever these structures are located .
Subcellular Localization
The subcellular localization of 3,3’-Dipropyloxacarbocyanine iodide is primarily within lipid-rich structures such as the cell membrane . Its lipophilic nature allows it to integrate into these structures, providing a fluorescent signal that can be used to visualize these structures under a microscope .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dipropyloxacarbocyanine iodide typically involves the condensation of 3-propyl-2-benzoxazolium iodide with 3-propyl-2(3H)-benzoxazolylidene in the presence of a base. The reaction is carried out in a solvent such as methanol or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 3,3’-Dipropyloxacarbocyanine iodide primarily undergoes substitution reactions due to the presence of reactive sites on the benzoxazolium ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted benzoxazolium compound .
相似化合物的比较
3,3’-Diethyloxacarbocyanine iodide: Similar in structure but with ethyl groups instead of propyl groups.
3,3’-Dipentylthiacarbocyanine iodide: Contains pentyl groups and a sulfur atom, offering different chemical and fluorescence characteristics.
Uniqueness: 3,3’-Dipropyloxacarbocyanine iodide is unique due to its specific propyl groups, which influence its solubility and fluorescence properties. This makes it particularly suitable for certain types of biological and chemical research where these properties are advantageous .
属性
IUPAC Name |
3-propyl-2-[3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWWYHFXRJVZBL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)



